Product packaging for (2,6-Dibromopyridin-4-yl)methanol(Cat. No.:CAS No. 223463-02-3)

(2,6-Dibromopyridin-4-yl)methanol

Cat. No.: B2750484
CAS No.: 223463-02-3
M. Wt: 266.92
InChI Key: YYJODMMTPSDERD-UHFFFAOYSA-N
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Description

Position within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a critical class of compounds in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials. nih.gov The pyridine ring itself is a common scaffold in numerous pharmaceuticals. The introduction of halogen atoms onto the pyridine ring provides synthetic handles for further functionalization through various cross-coupling reactions.

(2,6-Dibromopyridin-4-yl)methanol holds a significant position within this chemical space. The two bromine atoms at the 2 and 6 positions are susceptible to a range of substitution reactions, including amination and cross-coupling, allowing for the introduction of diverse functionalities. researchgate.net The selective reaction at one of the bromine atoms is a key strategy for creating unsymmetrically substituted pyridines, which are otherwise challenging to synthesize. researchgate.net The presence of the hydroxymethyl group at the 4-position adds another layer of synthetic versatility, as it can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.

Significance as a Versatile Synthetic Building Block for Complex Architectures

The true value of this compound lies in its role as a versatile building block for constructing complex and often biologically active molecules. The strategic arrangement of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.

Detailed Research Findings:

Research has demonstrated the utility of 2,6-dihalopyridine derivatives in the synthesis of a variety of complex structures. For instance, selective copper-catalyzed C-N bond-forming reactions have been developed for 2,6-dibromopyridine (B144722), enabling the synthesis of 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net This methodology is crucial for creating unsymmetrical 2,6-disubstituted pyridine-bridged compounds, which are of interest in advanced materials and pharmaceutical synthesis. researchgate.net

Furthermore, the core structure of this compound is a precursor to polysubstituted pyridines. Methodologies such as the Bohlmann-Rahtz reaction allow for the construction of highly substituted pyridine rings from various starting materials. core.ac.uk The ability to introduce multiple substituents with high regiochemical control is essential for creating libraries of compounds for drug discovery and for fine-tuning the properties of functional materials.

Patents have disclosed the use of 2,6-diaminopyridine (B39239) derivatives, which can be synthesized from precursors like this compound, as inhibitors of cyclin-dependent kinases for the treatment of cancer. google.com This highlights the potential of molecules derived from this building block to interact with biological targets of therapeutic importance. Additionally, 2,6-diaryl-substituted pyridine derivatives have been synthesized and shown to possess antitumor activities, further underscoring the significance of the 2,6-disubstituted pyridine scaffold in medicinal chemistry. nih.gov

The reactivity of the bromine atoms in this compound allows for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to introduce aryl and alkynyl groups, respectively. These reactions are fundamental in modern organic synthesis for the construction of complex aromatic and heteroaromatic systems. The hydroxymethyl group can be further manipulated to introduce additional diversity, for example, by converting it into a leaving group for nucleophilic substitution or by using it as an anchor point for attachment to other molecular fragments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2NO B2750484 (2,6-Dibromopyridin-4-yl)methanol CAS No. 223463-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dibromopyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJODMMTPSDERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Preparation Routes for (2,6-Dibromopyridin-4-yl)methanol

The synthesis of this compound can be achieved through various synthetic pathways, primarily starting from either 2,6-dibromoisonicotinic acid or 2,6-dibromopyridine (B144722).

One common and direct method involves the reduction of 2,6-dibromoisonicotinic acid. ambeed.com In a typical procedure, 2,6-dibromoisonicotinic acid is dissolved in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), and cooled to 0 °C before the addition of a suitable reducing agent to yield the target alcohol. ambeed.com A patent describes the reduction of 2,6-dibromo-4-pyridinecarboxylic acid using borane-tetrahydrofuran (B86392) complex to afford crude this compound in high yield. amazonaws.com

An alternative strategy begins with 2,6-dibromopyridine. This approach leverages a metal-halogen exchange reaction to introduce functionality at the 4-position. For instance, lithiation of 2,6-dibromopyridine with reagents like n-butyllithium can generate a nucleophilic intermediate. researchgate.net This intermediate can then react with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group, which is subsequently reduced to the hydroxymethyl group. A related method, developed to avoid the use of n-butyllithium, employs a Turbo Grignard reagent (isopropylmagnesium chloride lithium chloride complex). mdpi.com This reagent can selectively perform a metal-halogen exchange with 2,6-dibromopyridine to form a magnesiated pyridine (B92270) intermediate, which can then be functionalized. amazonaws.commdpi.com

Table 1: Synthetic Preparation Methods for this compound

Starting Material Key Reagents Product Yield Reference
2,6-Dibromoisonicotinic acid Borane-THF complex This compound 93% (crude) amazonaws.com
2,6-Dibromoisonicotinic acid Reducing agent in THF This compound Not specified ambeed.com

Functionalization Strategies of the Pyridine Core

The this compound scaffold possesses two primary sites for further chemical modification: the two bromine atoms on the pyridine ring and the hydroxymethyl group. This allows for a diverse range of chemical transformations to build more complex molecular architectures.

The bromine atoms at the 2- and 6-positions of the pyridine ring are susceptible to various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While many studies utilize the parent 2,6-dibromopyridine, the principles are directly applicable to this compound, although the hydroxymethyl group may require protection depending on the reaction conditions.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the dibromo-scaffold with various aryl or vinyl boronic acids or esters. Research on 2,6-dibromopyridine demonstrates that selective mono-arylation can be achieved with high selectivity and yield using palladium catalysts supported by macrocyclic or N-heterocyclic carbene (NHC) ligands. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity between mono- and di-arylated products. researchgate.net For example, palladium-complexing macrocyclic catalysts can favor the formation of monoarylpyridines, while subsequent coupling with a different boronic acid under different catalytic conditions can lead to unsymmetrical 2,6-diarylpyridines. researchgate.net This methodology has been applied to the synthesis of complex structures such as porphyrin arrays linked by pyridine units. mdpi.com

Table 2: Examples of Palladium-Catalyzed C-C Coupling with 2,6-Dihalopyridine Derivatives

Substrate Coupling Partner Catalyst System Product Type Reference
2,6-Dibromopyridine Aryl boronic acids PdMCs Monoarylpyridines researchgate.net
2,6-Dichlorobenzaldehyde Aryl boronic acids PdCl₂ on 4 Å mol. sieves 2-Aryl-6-chlorobenzaldehyde researchgate.net
2,18-Bis(borolan-2-yl)porphyrin 2,6-Dibromopyridine Pd(PPh₃)₄ / K₂CO₃ Porphyrin-pyridine conjugate mdpi.com

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. acs.org This reaction has been successfully applied to 2,6-dibromopyridine to synthesize a variety of N-substituted pyridines. acs.org The reaction's scope is broad, enabling the coupling of primary and secondary amines, as well as other N-heterocycles. acs.org For instance, a library of diversely substituted 2-(quinolin-4-yl)imidazolines was synthesized via a Buchwald-Hartwig-type arylation, where a substituted imidazoline (B1206853) was coupled to a 6-bromopyridin-2-yl core. tandfonline.com This highlights the reaction's utility in constructing complex, pharmaceutically relevant scaffolds.

Copper-catalyzed C-N cross-coupling reactions offer a cost-effective alternative to palladium-based systems for the amination of aryl halides. A practical and efficient protocol has been developed for the selective mono-amination of 2,6-dibromopyridine with a range of amines using a copper(I) iodide (CuI) catalyst with a suitable ligand. researchgate.net This method demonstrates good control over selectivity, affording the monosubstituted product in moderate to good yields. researchgate.net The reaction tolerates a variety of nitrogen nucleophiles, including aromatic and aliphatic amines, as well as N-heterocycles like imidazole (B134444) and pyrrole. researchgate.net

Table 3: Scope of Copper-Catalyzed Mono-Amination of 2,6-Dibromopyridine

Amine Product Yield (%) Reference
Benzimidazole 81 researchgate.net
Imidazole 72 researchgate.net
Pyrrole 76 researchgate.net
Pyrazole 60 researchgate.net
Indazole 55 researchgate.net
Indole 52 researchgate.net
2-Methyl-1H-imidazole 58 researchgate.net

Reaction Conditions: 2,6-dibromopyridine (0.5 mmol), amine (1.0 mmol), CuI (20 mol-%), ligand (40 mol-%), K₂CO₃ (1.5 mmol) in DMSO at 90 °C for 24 h. researchgate.net

The primary alcohol of the hydroxymethyl group is a versatile functional handle that can be readily converted into other functional groups for subsequent transformations.

A common reaction is the conversion of the alcohol to a more reactive leaving group, such as a halide. The synthesis of the corresponding chloromethyl derivative can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or a milder reagent system like cyanuric chloride in DMF. mdpi.comvu.lt Similarly, treatment with hydrobromic acid (HBr) can convert the hydroxymethyl group into a bromomethyl group, providing a powerful precursor for further elaboration with various nucleophiles. researchgate.net

Furthermore, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Standard oxidation protocols such as the Dess-Martin oxidation, Jones oxidation, or Swern oxidation are applicable for this transformation. ambeed.com The resulting 2,6-dibromopyridine-4-carbaldehyde or 2,6-dibromoisonicotinic acid are valuable intermediates for Wittig reactions, reductive aminations, or amide couplings.

Table 4: Functionalization of the Hydroxymethyl Group on Substituted Pyridines

Starting Material Reagent(s) Product Reference
2-Bromo-6-hydroxymethylpyridine Cyanuric chloride, DMF 2-Bromo-6-chloromethylpyridine mdpi.com
(4-Hydroxymethyl-5-ethylpyridin-3-yl)methanol SOCl₂, DCM (4-(Chloromethyl)-5-ethylpyridin-3-yl)methanol vu.lt
2,6-Di(pyrazol-1-yl)-4-hydroxymethylpyridine 48% HBr 2,6-Di(pyrazol-1-yl)-4-bromomethylpyridine researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (2,6-Dibromopyridin-4-yl)methanol in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

While specific, experimentally verified ¹H NMR data for this compound is not widely available in peer-reviewed literature, the expected spectrum can be predicted based on the analysis of similar structures. The molecule possesses a simple and symmetric structure, which would be reflected in its proton NMR spectrum.

The key proton signals expected are:

Pyridyl Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the pyridine (B92270) ring are chemically equivalent. They would appear as a single singlet. Their chemical shift would be influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxymethyl group. For the related compound 2,6-dibromopyridine (B144722), the corresponding protons appear at approximately 7.4-7.6 ppm. The substituent at the 4-position will cause a shift from this value.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the methylene group would appear as a doublet, coupled to the hydroxyl proton.

Hydroxyl Proton (-CH₂OH): The hydroxyl proton would appear as a triplet, coupled to the adjacent methylene protons. The chemical shift of this proton is often variable and depends on concentration, solvent, and temperature.

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Pyridyl (H-3, H-5)~7.5Singlet (s)
Methylene (-CH₂)~4.6Doublet (d)
Hydroxyl (-OH)VariableTriplet (t)

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Similarly, the ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Based on the structure of this compound and data from analogous compounds like 2,6-dibromopyridine chemicalbook.com, the following resonances can be anticipated.

The molecule has four distinct carbon environments:

C-2 and C-6: The two carbons bonded to bromine atoms are equivalent and would appear as a single peak. In 2,6-dibromopyridine, these carbons resonate at approximately 141.6 ppm.

C-3 and C-5: The two carbons adjacent to the nitrogen and bearing hydrogen atoms are equivalent, appearing as a single peak.

C-4: The carbon atom attached to the methylene group.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group, which would typically appear in the range of 60-65 ppm.

Carbon AtomPredicted Chemical Shift (ppm)
C-Br (C-2, C-6)~142
C-H (C-3, C-5)~125
C-C-O (C-4)~160
-CH₂OH~62

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape. ox.ac.ukrsc.org For a pure sample of a small molecule like this compound (MW: 266.92 g/mol ), a DOSY experiment would show all proton signals aligned at the same diffusion coefficient. ox.ac.uk This technique is particularly valuable when this compound is used in a reaction mixture, allowing for the distinction of its signals from reactants, intermediates, and products. For instance, in the synthesis of larger supramolecular structures like palladium cages where this compound is a precursor, DOSY has been effectively used to confirm the formation of the larger cage structure, which diffuses much more slowly than the smaller starting materials. rsc.org The quantitative interpretation of diffusion coefficients for small molecules can be complex, but methods exist to estimate molecular weight from the diffusion coefficient, which can be a useful confirmation of identity. nih.govrsc.org

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision. For the molecular formula C₆H₅Br₂NO, the expected exact mass can be calculated. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region for a molecule containing two bromine atoms will exhibit a distinctive 1:2:1 isotopic pattern for the M, M+2, and M+4 peaks. While specific HRMS data for this compound is not prevalent in the literature, HRMS has been used to characterize its derivatives, confirming their composition. arkat-usa.org

FormulaIonCalculated m/z
C₆H₅⁷⁹Br₂NO[M]⁺264.8732
C₆H₅⁷⁹Br⁸¹BrNO[M+2]⁺266.8712
C₆H₅⁸¹Br₂NO[M+4]⁺268.8691
C₆H₅Br₂NO[M+H]⁺265.8804

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique would reveal key structural parameters for this compound, such as bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. Although a crystal structure for this compound itself is not publicly documented, the structures of highly complex molecules synthesized from it have been determined. rsc.org For example, the crystal structure of a palladium cage derived from this molecule confirmed the coordination of the ligand components and revealed extensive intermolecular interactions. rsc.org Similarly, iron complexes with ligands derived from the related 4-hydroxy-2,6-dibromopyridine have been characterized crystallographically, demonstrating how substituents on the pyridine ring influence solid-state packing. mdpi.com A crystallographic study of this compound would be expected to show hydrogen bonding involving the hydroxyl group, which would influence the packing of the molecules in the crystal lattice.

Vibrational Spectroscopy for Functional Group and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a structural "fingerprint." The expected vibrational frequencies for this compound can be predicted based on its functional groups.

O-H Stretch: A broad absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methylene (-CH₂) C-H stretches appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O single bond is expected in the 1000-1200 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibrations are found in the far-infrared region, typically between 500 and 650 cm⁻¹. Studies on the related 2,6-dibromopyridine have identified C-Br stretching modes in this region. chemicalbook.com

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch (alcohol)3600 - 3200
C-H Stretch (aromatic)3100 - 3000
C-H Stretch (aliphatic)3000 - 2850
C=C / C=N Stretch (ring)1600 - 1400
C-O Stretch (alcohol)1200 - 1000
C-Br Stretch650 - 500

Table 4: Predicted Key Vibrational Frequencies for this compound.

Infrared Spectroscopy

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of the pyridine ring, the carbon-bromine bonds, and the methanol (B129727) group. While a specific experimental spectrum for this exact compound is not publicly available, a detailed analysis can be inferred from the well-established vibrational frequencies of related molecules, such as substituted pyridines and benzyl (B1604629) alcohols.

The pyridinyl moiety, a six-membered aromatic heterocycle, exhibits several characteristic vibrational modes. The C-H stretching vibrations of the two remaining hydrogen atoms on the pyridine ring are expected to appear in the region of 3000-3100 cm⁻¹. mewaruniversity.org The C=C and C=N ring stretching vibrations are characteristic of the pyridine ring and typically occur in the 1400-1600 cm⁻¹ region. elixirpublishers.com For 2,6-disubstituted pyridines, these ring vibrations can be influenced by the nature of the substituents. tandfonline.comcdnsciencepub.com

The methanol group (-CH₂OH) introduces several distinct vibrational signatures. A broad absorption band corresponding to the O-H stretching vibration is expected in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded alcohols. The C-H stretching vibrations of the methylene group (-CH₂) will likely appear between 2850 and 2960 cm⁻¹. The C-O stretching vibration of the primary alcohol is anticipated to be in the range of 1000-1075 cm⁻¹.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch3200 - 3600 (broad)-CH₂OH
C-H Stretch (Aromatic)3000 - 3100Pyridine Ring
C-H Stretch (Aliphatic)2850 - 2960-CH₂OH
C=C, C=N Ring Stretch1400 - 1600Pyridine Ring
C-O Stretch1000 - 1075-CH₂OH
C-Br Stretch500 - 700C-Br

Raman and Surface-Enhanced Raman Spectroscopy

Raman spectroscopy provides complementary information to infrared spectroscopy, as it detects vibrational modes based on changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br bonds.

The Raman spectrum of the parent compound, 2,6-dibromopyridine, has been studied, and it shows enhanced vibrational intensities for the (py)C-Br stretching and (CC,CN)(py) ring modes in Surface-Enhanced Raman Scattering (SERS). chemicalbook.com This suggests that this compound would also be a good candidate for SERS studies, which can provide significantly enhanced signals, allowing for the detection of even weak Raman scatterers.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyridine ring are expected to be strong. The C-Br stretching vibrations would also be prominent. The vibrations of the methanol group, such as the C-O stretch and the CH₂ bending modes, would also be observable.

Surface-Enhanced Raman Spectroscopy (SERS) of this molecule, likely performed on silver or gold nanoparticle substrates, would be expected to show significant enhancement of the pyridine ring vibrations due to the interaction of the nitrogen lone pair and the π-system with the metal surface. The orientation of the molecule on the SERS substrate would influence which vibrational modes are most enhanced.

Table 2: Expected Characteristic Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Functional Group
C-H Stretch (Aromatic)3000 - 3100Pyridine Ring
C-H Stretch (Aliphatic)2850 - 2960-CH₂OH
Pyridine Ring Breathing Mode~1000Pyridine Ring
C-C, C-N Ring Stretch1300 - 1600Pyridine Ring
C-O Stretch1000 - 1075-CH₂OH
C-Br Stretch500 - 700C-Br

Coordination Chemistry and Supramolecular Materials Science Applications

Design and Synthesis of Ligands Incorporating (2,6-Dibromopyridin-4-yl)methanol Moieties

A key application of this compound is in the synthesis of ditopic, tridentate ligands designed for the construction of metallosupramolecular cages. A notable example is the synthesis of tripyridyl (tripy) ligands. rsc.orgrsc.org This is typically achieved through a Sonogashira coupling reaction, where the bromine atoms on the this compound core are reacted with terminal alkynes, such as 3-ethynylpyridine. rsc.orgrsc.org The reaction is catalyzed by a palladium complex, like Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst (CuI) and a base like triethylamine. rsc.org

This synthetic strategy can be adapted to introduce various functionalities. For instance, by using substituted ethynylpyridines, ligands with different electronic properties can be created. Researchers have synthesized amino-substituted tripyridyl ligands, such as 2-amino- and 3-amino-tripyridyl 2,6-bis(pyridin-3-ylethynyl)pyridine (2A-tripy and 3A-tripy, respectively), to enhance the kinetic stability of the resulting coordination complexes. rsc.orgrsc.org The synthesis of these electronically and sterically tuned ligands demonstrates the modularity of using this compound as a precursor. rsc.org

Beyond Sonogashira couplings, other reactions like amination can be employed. While not directly starting from the methanol-substituted compound, studies on 2,6-dibromopyridine (B144722) show that it readily reacts with various amines in the presence of a copper catalyst to form 6-substituted 2-bromopyridine (B144113) compounds, indicating a viable route for creating a different class of ligands. georgiasouthern.eduresearchgate.net

Assembly of Metallosupramolecular Cages and Frameworks

Ligands derived from this compound have been successfully used to assemble well-defined metallosupramolecular architectures, particularly [Pd₂L₄]⁴⁺ cages. rsc.orgrsc.organu.edu.au These structures are formed through a self-assembly process where four equivalents of a ditopic ligand (L), such as the 'tripy' ligand, are mixed with two equivalents of a square-planar palladium(II) salt, typically Pd(CH₃CN)₄₂. rsc.organu.edu.au

The formation of these cages is confirmed through various analytical techniques, including ¹H NMR spectroscopy and mass spectrometry. rsc.organu.edu.au In the ¹H NMR spectrum, the coordination of the ligand to the metal center results in a new set of resonances, distinct from the free ligand. anu.edu.au The solid-state structure of a related cage, [Pd₂(2A-tripy)₄]⁴⁺, was confirmed by X-ray crystallography, showing the expected coordination of the pyridyl nitrogen atoms to the palladium(II) ions in a monodentate fashion. rsc.org The structure revealed a distortion in the coordinated ligand, with a significant twisting of the central pyridine (B92270) ring out of the coordination plane. rsc.org

Table 1: Structural Parameters of a [Pd₂(2A-tripy)₄]⁴⁺ Cage

Structural FeatureObservationReference
CoordinationMonodentate through pyridyl nitrogen rsc.org
Intra-ligand H-bonding (N---N)3.78(3) Å rsc.org
Intra-ligand H-bonding (N-H---N)2.94 Å rsc.org
Ligand Swivelling (θ)34.44° – 34.64° rsc.org
Central Pyridine Twist (φ)35.10° rsc.org

Kinetic Stability Studies of Supramolecular Assemblies

A critical aspect of developing functional supramolecular materials is their stability. While thermodynamically stable, many palladium-based supramolecular assemblies exhibit kinetic lability, decomposing in the presence of competing nucleophiles. rsc.org This is a significant drawback for applications such as drug delivery in biological systems. rsc.org

To address this, ligands derived from this compound have been modified to enhance the kinetic stability of their corresponding cages. By introducing amino groups onto the terminal pyridyl rings of the 'tripy' ligand, researchers created [Pd₂(2A-tripy)₄]⁴⁺ and [Pd₂(3A-tripy)₄]⁴⁺ cages with improved robustness. rsc.orgrsc.org

Competition experiments were conducted to compare the stability of these cages against common biological nucleophiles. The results demonstrated that the amino-substituted cages were significantly more stable than the parent [Pd₂(tripy)₄]⁴⁺ cage. rsc.orgrsc.org The [Pd₂(2A-tripy)₄]⁴⁺ cage proved to be the most kinetically stable, which was attributed to a combination of the increased electron-donating strength of the amino-substituted ligand and, more importantly, steric shielding and intramolecular hydrogen bonding. rsc.org Despite this improvement, the half-lives of these cages against stronger nucleophiles were still considered modest, suggesting that for certain applications, more inert metal ions like Pt(II) or Ru(II) might be necessary. rsc.org

Investigation of Molecular Recognition and Host-Guest Interactions

The well-defined cavities of metallosupramolecular cages make them excellent candidates for host-guest chemistry and molecular recognition. rsc.org Cages assembled from this compound-derived ligands have been explored for their ability to encapsulate guest molecules, with a particular focus on the anticancer drug cisplatin (B142131). rsc.orgrsc.org

The parent [Pd₂(tripy)₄]⁴⁺ cage was found to be capable of binding two molecules of cisplatin within its cavity, as confirmed by ¹H NMR spectroscopy and a reported crystal structure of the host-guest adduct. rsc.org This demonstrated the potential of these systems as drug delivery vectors. rsc.org

However, the structural modifications made to enhance kinetic stability had a profound impact on the host-guest properties. The most stable cage, [Pd₂(2A-tripy)₄]⁴⁺, completely lost its ability to bind cisplatin. rsc.org This was attributed to the subtle structural changes in the cage architecture induced by the amino-substituted ligands. rsc.org This finding highlights a common challenge in supramolecular chemistry: the delicate balance between achieving high kinetic stability and maintaining the desired molecular recognition capabilities. The structural features that enhance stability, such as intramolecular hydrogen bonding and steric bulk, can simultaneously alter the size, shape, and electronic environment of the cavity, thereby inhibiting guest binding. rsc.org

Exploration of Electronic and Photophysical Properties of Coordination Complexes

The electronic and photophysical properties of coordination complexes are of great interest for applications in sensing, imaging, and materials science. rsc.orgpreprints.org While detailed photophysical studies on complexes derived directly from this compound are not extensively reported, the properties of the resulting metallosupramolecular architectures and related systems provide valuable insights.

The electronic properties of the 'tripy' ligands and their palladium cages were investigated using model palladium(II) N-heterocyclic carbene (NHC) probe complexes. rsc.org These studies established that the amino-substituted ligands (2A-tripy and 3A-tripy) are stronger electron donors than the parent 'tripy' system. rsc.org This enhanced donor strength contributes to the increased kinetic stability of the corresponding cages. rsc.org

Studies on other hetero-polynuclear coordination complexes show that these types of structures can be highly fluorescent. preprints.org For example, complexes based on terpyridine ligands exhibit emission bands that are sensitive to the polarity of the surrounding medium. preprints.org Silver(I) complexes with 2′,6′-difluoro-2,3′-bipyridine ligands show strong blue emission, which is attributed to ligand-centered π–π* transitions with some contribution from metal-to-ligand charge transfer. nih.gov It is reasonable to expect that coordination complexes incorporating ligands from this compound could exhibit similarly interesting and tunable photophysical properties. preprints.orgnih.gov

Applications in Spin-Crossover Phenomena

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. mdpi.comrsc.org This property makes SCO complexes promising for applications in molecular switches, sensors, and memory devices. mdpi.com

Although no SCO complexes have been reported using ligands directly synthesized from this compound, compelling evidence suggests their potential in this area. The key to achieving SCO is a ligand field strength that is close to the spin-pairing energy of the metal ion, a condition often met by iron(II) complexes with specific coordination environments. mdpi.com

A significant finding is the observation of a complete spin crossover (T₁/₂ = 80 K) in the ferrous chloride complex [FeII(Py5OH)Cl]⁺, where Py5OH is pyridine-2,6-diylbis[di(pyridin-2-yl)methanol]. rsc.org The Py5OH ligand is a pentadentate N₅O donor, and its structure is analogous to what could be synthesized by functionalizing the two bromine positions of this compound with di(pyridin-2-yl)methyl groups. The fact that this complex, which contains a weak-field chloride ligand, still undergoes SCO is remarkable and points to the strong ligand field provided by the pentadentate ligand. rsc.org

Furthermore, iron(II) complexes with related ligands, such as 2,6-di(pyrazol-1-yl)pyridine (bpp) derivatives, are well-known to exhibit SCO. mdpi.combohrium.com The synthesis of a bpp-type ligand with a hydroxyl group at the 4-position of the pyridine ring (4-hydroxy-2,6-di(pyrazol-1-yl)pyridine) has been achieved starting from 4-hydroxy-2,6-dibromopyridine, a closely related precursor. mdpi.com The resulting iron(II) complex showed temperature-dependent SCO behavior. mdpi.com These examples strongly suggest that ligands derived from this compound are excellent candidates for the design of new spin-crossover materials.

Applications in Medicinal Chemistry and Bioactive Compound Development

Synthesis of Pharmaceutical Intermediates and Lead Compounds

(2,6-Dibromopyridin-4-yl)methanol serves as a crucial starting material for the synthesis of pharmaceutical intermediates, which are the chemical building blocks for active pharmaceutical ingredients (APIs). nih.gov The reactivity of the two bromine atoms allows for controlled, stepwise introduction of different functionalities, a key strategy for producing unsymmetrical 2,6-disubstituted pyridines that are prevalent in many drug candidates. unica.it

A notable application is in the creation of water-soluble prodrugs designed for targeted cancer therapy. For instance, this compound is a direct precursor in the synthesis of pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates. nih.gov These compounds are designed as antimitotic prodrugs that can be bioactivated by specific enzymes, such as cytochrome P450 1A1, which are often overexpressed in breast cancer cells. The synthesis involves the esterification of the methanol (B129727) group, demonstrating how this functional handle is key to linking the pyridine (B92270) scaffold to a pharmacologically active benzenesulfonate (B1194179) moiety. nih.gov This approach not only enhances the solubility of the parent compound but also provides a mechanism for targeted drug release.

Development of Antitubercular Drug Analogs

The global health threat of tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. Pyridine-based scaffolds are a cornerstone in this area of research. nih.gov While direct synthesis of antitubercular drugs from this compound is not extensively documented, its structural motifs are highly relevant. For example, researchers have developed new analogs of the potent antitubercular drug PA-824 (Pretomanid) by replacing its biphenyl (B1667301) group with pyridine rings to improve aqueous solubility and metabolic stability. researchgate.net

Closely related compounds, such as (2-Bromopyridin-4-yl)methanol, have been explicitly used to synthesize aza- and diazabiphenyl analogs of antitubercular drugs. This strategy highlights the value of the bromo- and hydroxymethyl-substituted pyridine core in generating compounds with improved pharmacokinetic profiles. researchgate.net Furthermore, other bromo-pyridine derivatives are used as scaffolds for novel agents effective against intracellular and biofilm-forming tubercle bacilli. nih.gov The presence of the additional bromine atom in this compound offers a further point for modification, potentially allowing for the fine-tuning of activity and properties in next-generation antitubercular candidates.

Design of Antiproliferative Agents

The development of agents that inhibit cell proliferation is a primary goal in cancer chemotherapy. The this compound scaffold is a key component in the design of novel antiproliferative compounds, particularly those with antimitotic activity.

One direct application involves its use as a precursor for pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates, a class of prodrugs that target microtubules, which are essential for cell division. nih.gov A specific derivative, 2,6-Dibromopyridin-4-yl 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonate (15) , was synthesized from the parent methanol compound. nih.gov Such compounds function by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

Furthermore, the broader class of 2,6-disubstituted pyridines is instrumental in designing potent kinase inhibitors, a major class of targeted anticancer drugs. ed.ac.ukacs.org Kinases like cyclin-dependent kinases (CDK4/6) and mTOR are crucial regulators of the cell cycle, and their inhibition is a validated therapeutic strategy. acs.orgnih.gov Bromo-pyridine intermediates are frequently used in the synthesis of these inhibitors, where the bromine atoms are replaced with various aryl or heterocyclic groups via Suzuki or other cross-coupling reactions to build the final, complex inhibitor molecule. nih.govmdpi.com

Compound ClassTherapeutic TargetExample DerivativeReported Activity (IC50/GI50)Reference
Pyridinyl BenzenesulfonatesMicrotubules (Antimitotic)(2,6-Dibromopyridin-4-yl) 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonateHigh cytotoxic activity against breast cancer cells. nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4/CDK6Derivative 7823 nM (MV4-11 cell line) acs.org
6-Aryl-2-benzoyl-pyridinesTubulin PolymerizationCompound 4a3.8 nM (Average over cell panel) nih.gov
Chalcone DerivativesCDK1 (predicted)(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one3.2 µM (HeLa), 3.8 µM (MCF-7) nih.gov

Strategies for Targeted Drug Delivery Systems

Beyond direct therapeutic activity, this compound and its derivatives are being explored in strategies for targeted drug delivery to enhance efficacy and minimize side effects.

A primary strategy is the development of prodrugs, as discussed previously. The synthesis of pyridinyl benzenesulfonates that are selectively activated by CYP1A1 enzymes in breast cancer cells is a prime example of targeted activation. nih.gov This approach ensures that the cytotoxic agent is released preferentially at the tumor site, reducing systemic toxicity.

A more advanced, though less direct, application involves the use of pyridine-based ligands in the construction of self-assembling drug delivery vehicles. Research into supramolecular coordination cages, such as Pd2L4 metallacages, shows potential for encapsulating and delivering cytotoxic drugs like cisplatin (B142131). cardiff.ac.uk The ligands (L) used to form these cages can be functionalized with targeting moieties. The pyridine scaffold is an ideal base for such ligands due to its strong coordination with metal ions like palladium. Exo-functionalization of these cages allows for active tumor targeting by attaching molecules that bind to receptors overexpressed on cancer cells, such as integrins. cardiff.ac.uk

Biological Screening and Activity Profiling Methodologies

Evaluating the therapeutic potential of compounds derived from this compound requires a suite of standardized biological assays. The specific methodologies depend on the intended therapeutic application.

For antiproliferative agents , the initial screening typically involves in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to measure the metabolic activity of cells and, by extension, their viability after exposure to a test compound. isciii.es These assays are performed on a panel of human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and HePG2 (liver), to determine the concentration that inhibits growth by 50% (GI₅₀ or IC₅₀). researchgate.net

For kinase inhibitors , activity profiling involves direct enzymatic assays. These tests measure the ability of a compound to inhibit the phosphorylation activity of a specific kinase (e.g., CDK4, mTORC1). acs.orgnih.gov The results are typically reported as an IC₅₀ value, indicating the concentration of the inhibitor required to reduce the enzyme's activity by half.

For antitubercular compounds , the primary screening method is the determination of the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the drug that prevents visible growth of Mycobacterium tuberculosis (typically the H37Rv strain) in culture after a defined incubation period. nih.gov Further profiling may involve testing against drug-resistant clinical isolates and assessing cytotoxicity against mammalian cell lines (e.g., Vero cells) to determine a selectivity index. nih.gov

Finally, for prodrugs , screening must also include assays to confirm the mechanism of activation. For example, in the case of CYP1A1-activated prodrugs, experiments are conducted using human liver microsomes or specific cell lines known to express the enzyme to confirm that the prodrug is converted to its active form. nih.gov

Computational and Theoretical Chemical Investigations

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. nih.gov For (2,6-dibromopyridin-4-yl)methanol, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the molecule's lowest energy conformation. mdpi.comscispace.com This process involves iteratively solving the Kohn-Sham equations to minimize the electronic energy of the system, yielding precise predictions of bond lengths, bond angles, and dihedral angles.

The optimization would confirm the planar structure of the pyridine (B92270) ring and determine the rotational orientation of the hydroxymethyl group (-CH₂OH) relative to the ring. A frequency calculation is subsequently performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum, confirmed by the absence of imaginary frequencies. mdpi.com

Table 1: Predicted Geometric Parameters for this compound from a Representative DFT Calculation This table presents hypothetical data based on typical results for similar pyridine derivatives.

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths C-Br1.895 Å
C-N (adjacent to Br)1.340 Å
C-C (adjacent to N)1.390 Å
C-C (at position 4)1.405 Å
C4-CH₂1.510 Å
C-O1.430 Å
O-H0.965 Å
Bond Angles C-N-C117.5°
N-C-Br123.0°
C-C-Br118.5°
C-C(4)-C119.0°
C(4)-CH₂-O112.0°

Molecular Orbital Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.orgscirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. emerginginvestigators.org For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms, which have lone pairs of electrons. The LUMO is likely to be a π* antibonding orbital distributed across the aromatic ring. The energy of these orbitals and the resulting gap can be calculated at the same DFT level used for geometry optimization. physchemres.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical results for similar brominated aromatic compounds.

ParameterEnergy (eV)
E(HOMO) -6.85 eV
E(LUMO) -1.20 eV
HOMO-LUMO Gap (ΔE) 5.65 eV

These values help in calculating other quantum chemical descriptors like chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω), which further quantify the molecule's reactivity. physchemres.org

Spectroscopic Property Prediction through Computational Methods (e.g., Time-Dependent Density Functional Theory for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations would likely be performed using a functional such as B3LYP or CAM-B3LYP, often including a solvent model (like the Polarizable Continuum Model, PCM) to simulate experimental conditions more accurately. mdpi.combeilstein-journals.org The primary electronic transitions predicted would likely be π → π* transitions within the pyridine ring. The results would allow for a direct comparison with experimentally measured UV-Vis spectra, helping to assign the observed absorption bands to specific electronic transitions. doi.org

Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727) This table presents hypothetical data based on typical TD-DFT results for substituted pyridines.

Predicted λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
2754.510.15HOMO → LUMO (π → π)
2305.390.08HOMO-1 → LUMO (π → π)

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating reaction mechanisms. For reactions involving this compound, such as its use in Sonogashira coupling or as a precursor for ligand synthesis, DFT can be used to model the entire reaction pathway. rsc.org This involves locating the geometries of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them.

A transition state is a first-order saddle point on the potential energy surface. Locating a TS and confirming it has exactly one imaginary frequency provides the activation energy barrier for a given reaction step. mdpi.com For instance, modeling the reaction of this compound with a nucleophile would involve calculating the energy profile for the substitution at the carbon bearing a bromine atom, allowing chemists to understand the reaction's feasibility and kinetics.

Analysis of Molecular Reactivity and Electrostatic Potentials

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack. For this compound, these would be centered on the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to their lone pairs. mdpi.com

Blue regions (positive potential) indicate areas of electron deficiency and are prone to nucleophilic attack. These would be located around the hydrogen atom of the hydroxyl group and, to a lesser extent, the carbon atoms bonded to the highly electronegative bromine atoms. rsc.org

Green regions represent near-zero or neutral potential. mdpi.com

By analyzing the MEP map, one can predict how the molecule will interact with other reagents, guiding synthetic strategies. For example, the strong negative potential on the pyridine nitrogen suggests it will be the primary site for protonation or coordination to a metal center.

Future Research Directions and Translational Perspectives

Emerging Synthetic Routes and Catalyst Development

The synthesis and functionalization of (2,6-Dibromopyridin-4-yl)methanol and its derivatives are poised for significant advancements through the exploration of novel catalytic systems and synthetic strategies. Current research on related 2,6-disubstituted pyridines provides a strong foundation for these future developments.

Emerging synthetic methodologies are focusing on achieving higher efficiency, selectivity, and sustainability. While traditional methods for the synthesis of substituted pyridines often require harsh conditions, newer approaches are leveraging advanced catalysis. For instance, the selective functionalization of 2,6-dibromopyridine (B144722), a key precursor, has been successfully achieved through copper-catalyzed C-N bond-forming reactions and palladium-catalyzed arylations. researchgate.netrsc.orgresearchgate.net These methods offer precise control over the substitution pattern, which is crucial for creating complex molecular architectures.

Future research will likely focus on the development of more sophisticated catalysts. N-heterocyclic carbenes (NHCs) have already shown promise in the selective mono-arylation of 2,6-dibromopyridine at ambient temperatures with very low catalyst loadings. rsc.org Further exploration of NHC ligands, as well as other advanced ligand systems, could lead to even more active and selective catalysts for the synthesis and subsequent reactions of this compound.

Moreover, there is a growing trend towards metal-free synthetic methods. researchgate.netsioc.ac.cn These approaches, often mediated by radical reactions or activated by light (photoredox catalysis), offer a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. sioc.ac.cn The development of such methods for the direct and selective functionalization of the C4-position of 2,6-dibromopyridine to introduce the hydroxymethyl group would be a significant step forward.

A key challenge in the synthesis of unsymmetrically substituted 2,6-pyridines is controlling the regioselectivity. Future catalyst development will aim to provide even greater control, allowing for the selective reaction at one of the bromine atoms in the presence of the other, as well as the hydroxymethyl group at the C4 position. This will open up avenues for creating a diverse library of derivatives from this compound for various applications.

Table 1: Comparison of Catalytic Systems for 2,6-Dibromopyridine Functionalization

Catalytic SystemKey FeaturesPotential for this compound Synthesis
Copper-based Catalysts Cost-effective, efficient for C-N bond formation. researchgate.netApplicable for introducing nitrogen-containing substituents.
Palladium/NHC Catalysts High selectivity for mono-arylation, low catalyst loading. rsc.orgPromising for creating C-C bonds at specific positions.
Metal-Free Systems Sustainable, avoids metal contamination. researchgate.netsioc.ac.cnA future direction for greener synthesis routes.

Exploration of Novel Material Science Applications

The unique structural and electronic properties of the pyridine (B92270) ring, combined with the reactivity of the bromine and hydroxymethyl functional groups, make this compound a promising candidate for the development of novel materials.

One of the most exciting future directions is in the creation of advanced polymers. Pyridine-functionalized porous organic polymers have demonstrated excellent capabilities for CO2 adsorption and conversion. rsc.org The nitrogen atom in the pyridine ring can act as a CO2-philic site, enhancing the material's affinity for carbon dioxide. The dibromo- and hydroxymethyl- functionalities of the title compound offer multiple points for polymerization, allowing for the design of three-dimensional networks with tailored porosity and functionality. Such materials could have significant applications in carbon capture and utilization technologies.

Furthermore, pyridine derivatives are being explored as electrode materials for energy storage devices. For example, a pyridine-functionalized naphthalene (B1677914) diimide cross-linked polymer has shown outstanding performance in supercapacitor applications. acs.org The redox-active nature of the pyridine moiety can be harnessed for efficient charge storage. This compound could serve as a monomer for creating novel redox-active polymers with high specific capacitance and long-term stability.

The ability of pyridine derivatives to form fused heteroaromatic systems through intramolecular C-H arylation opens up possibilities for creating novel organic electronic materials. beilstein-journals.org These extended π-conjugated systems often exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms on this compound can be readily converted to other functional groups via cross-coupling reactions, providing a versatile platform for tuning the electronic properties of the resulting materials.

Advanced Mechanistic Studies in Catalysis and Reactivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new, more efficient catalytic processes. Future research in this area will likely focus on a combination of experimental and computational approaches.

Mechanistic studies on the Suzuki cross-coupling reactions of dibromopyridines have already revealed the significant influence of the palladium catalyst speciation on regioselectivity. researchgate.netacs.org For example, mononuclear palladium species can favor reaction at the C2 position, while palladium clusters and nanoparticles can switch the selectivity to the C4 position. acs.org Similar detailed mechanistic investigations into the reactions of this compound will be essential to control the outcome of its functionalization.

The reactivity of pyridyl radicals is another area ripe for mechanistic exploration. The solvent has been shown to play a critical role in dictating the chemoselectivity of pyridyl radical reactions, with the potential to switch between different reaction pathways. nih.gov Understanding how the electronic and steric properties of the substituents on the pyridine ring, such as the bromine atoms and the hydroxymethyl group in the title compound, influence the stability and reactivity of the corresponding pyridyl radical will be a key area of future research.

Computational studies, such as Density Functional Theory (DFT) calculations, will play an increasingly important role in elucidating reaction mechanisms. These studies can provide valuable insights into the structures of transition states and intermediates, helping to rationalize experimentally observed reactivity and selectivity. researchgate.net By combining computational modeling with experimental kinetic studies, a comprehensive picture of the reaction landscape for this compound can be developed.

Translational Research in Therapeutic Applications

The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. dovepress.com The unique substitution pattern of this compound makes it an attractive starting point for the discovery of new therapeutic agents. Translational research will focus on leveraging this chemical scaffold to develop novel drug candidates with improved efficacy and selectivity.

One promising area is in the development of anticancer agents. Pyridine derivatives have been extensively investigated for their potential to inhibit various targets involved in cancer progression, such as kinases and histone deacetylases. ijsat.orgarabjchem.org The two bromine atoms on this compound provide convenient handles for introducing a wide range of substituents through cross-coupling reactions, enabling the synthesis of large and diverse compound libraries for high-throughput screening against various cancer cell lines.

Another potential therapeutic application is in the development of enzyme inhibitors. For instance, pyridylmethanol derivatives have been investigated as inhibitors of P450 aromatase, an important target in the treatment of hormone-dependent breast cancer. tandfonline.com The hydroxymethyl group of this compound can mimic the endogenous substrate and interact with the active site of the enzyme, while the rest of the molecule can be modified to enhance binding affinity and selectivity.

Furthermore, substituted pyridines have shown potential as cardiotonic agents. acs.org The development of new treatments for heart failure remains a significant unmet medical need. The structural features of this compound could be exploited to design novel positive inotropic agents with improved safety profiles compared to existing therapies.

The path from a promising chemical compound to a clinically approved drug is long and challenging. However, the versatility of this compound as a synthetic building block, combined with the proven therapeutic potential of the pyridine scaffold, provides a strong rationale for its further investigation in translational drug discovery programs.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2,6-Dibromopyridin-4-yl)methanol with high purity?

Methodological Answer: The synthesis typically involves bromination of a pyridine precursor. A validated approach includes:

  • Precursor selection : Start with 4-hydroxymethylpyridine derivatives.
  • Bromination : Use N-bromosuccinimide (NBS) in methanol under ambient conditions, stirring for 24 hours to ensure complete substitution .
  • Purification : Recrystallize the crude product from ethanol to achieve ≥98% purity, as confirmed by HPLC .

Q. Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-bromination.
  • Adjust solvent polarity (e.g., methanol vs. DCM) to optimize yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the hydroxyl proton (δ 4.5–5.0 ppm) and pyridine ring protons (δ 8.0–8.5 ppm).
    • ¹³C NMR : Confirm bromine substitution via deshielded carbons (C2/C6: δ 120–130 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 280.889 (C₆H₅Br₂NO) .
  • Infrared (IR) : Detect O–H stretching (3200–3600 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹).

Validation : Cross-reference data with computational predictions (e.g., DFT for NMR shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields when using alternative brominating agents?

Methodological Answer: Discrepancies often arise from reagent reactivity and solvent effects. To address this:

  • Comparative Studies : Test agents like NBS, Br₂, or HBr under identical conditions (solvent, temperature).
    • Example: NBS in methanol yields 75–80% purity, while Br₂ in DCM may require reflux but achieves higher regioselectivity .
  • Kinetic Analysis : Use in-situ monitoring (e.g., UV-Vis spectroscopy) to track intermediate formation and optimize reaction time .
  • Byproduct Identification : Employ LC-MS to detect undesired products (e.g., tri-brominated derivatives) and adjust stoichiometry .

Q. What strategies enhance regioselectivity in nucleophilic substitution reactions of this compound?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects : Use DFT calculations to predict reactive sites. The C2 and C6 positions are electron-deficient due to bromine’s inductive effect, favoring nucleophilic attack at C4 .
  • Catalytic Systems : Employ transition metals (e.g., Pd) to direct substitutions. For example, Suzuki coupling at C2/C6 retains the methanol group at C4 .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for C2/C6 substitutions, while protic solvents favor C4 reactivity .

Q. How can computational modeling predict the stability of this compound derivatives under varying pH conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model protonation states of the pyridine ring and hydroxyl group across pH 2–12.
    • Results: The compound is stable at neutral pH but undergoes hydrolysis at pH >10 due to deprotonation of the hydroxyl group .
  • DFT-Based pKa Prediction : Calculate pKa values for the hydroxyl group (~9.5) and pyridinium ion (~3.2) to guide buffer selection .

Q. What are the best practices for analyzing trace impurities in this compound batches?

Methodological Answer:

  • Chromatographic Methods :
    • HPLC-DAD : Use a C18 column with methanol/water (70:30) mobile phase to separate impurities (e.g., residual 4-hydroxymethylpyridine) .
    • GC-MS : Detect volatile byproducts like dibromomethane (retention time: 4.2 min) .
  • Quantitative NMR (qNMR) : Compare impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.